molecular formula C7H8N2O2S B8687498 3-(Methylthio)-2-nitroaniline

3-(Methylthio)-2-nitroaniline

Cat. No.: B8687498
M. Wt: 184.22 g/mol
InChI Key: SGHVTQWWVZBGFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methylthio)-2-nitroaniline is a useful research compound. Its molecular formula is C7H8N2O2S and its molecular weight is 184.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H8N2O2S

Molecular Weight

184.22 g/mol

IUPAC Name

3-methylsulfanyl-2-nitroaniline

InChI

InChI=1S/C7H8N2O2S/c1-12-6-4-2-3-5(8)7(6)9(10)11/h2-4H,8H2,1H3

InChI Key

SGHVTQWWVZBGFN-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1[N+](=O)[O-])N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

20 g of 3-chloro-2-nitroaniline are dissolved in 230 ml of dry DMF. The mixture was cooled to 0° C. and sodium methanethiolate (10 g) was added portionwise. The mixture was stirred for 2 h at 20° C. The solvent was evaporated in vacuo and the residue taken up in water and EA (200 ml each). The aqueous layer was extracted with EA, and the combined organic phases were washed with brine and dried over sodium sulfate. The solvent was removed in vacuo. The crude product was purified by flash chromatography (300 g silica gel; cyclohexane/EA, gradient from 100:0 to 50:50). 8.3 g of the title compound were obtained as a red solid.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

[step 1] Commercially available 3-chloro-2-nitroaniline (3.0 g, 17 mmol) was dissolved in DMF (87 mL), sodium thiomethoxide (1.54 g, 21 mmol) was added, and the mixture was stirred at room temperature for 3 hr. The reaction was discontinued with water, and the mixture was extracted with ethyl acetate, and the extract was dried over sodium sulfate and filtered. The filtrate was concentrated under reduced pressure. The residue was crystallized from isopropyl ether to give 3-(methylthio)-2-nitroaniline (2.5 g, 78%).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
87 mL
Type
solvent
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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